molecular formula C11H11ClO5 B109490 (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid CAS No. 428836-03-7

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B109490
CAS No.: 428836-03-7
M. Wt: 258.65 g/mol
InChI Key: XHFZCETYAOULCG-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H11ClO5. It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro, ethoxy, and formyl group on the aromatic ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-ethoxyphenol.

    Formylation: The formylation of 2-chloro-6-ethoxyphenol is achieved using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.

    Esterification: The formylated product is then esterified with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chloro and ethoxy groups influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-formylphenoxy)acetic acid: Lacks the ethoxy group, which affects its reactivity and applications.

    2-(4-Formylphenoxy)acetic acid: Lacks both the chloro and ethoxy groups, resulting in different chemical properties.

    4-Chloro-2-methylphenoxyacetic acid: Contains a methyl group instead of the ethoxy group, leading to variations in its chemical behavior.

Uniqueness

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of the chloro, ethoxy, and formyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFZCETYAOULCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428836-03-7
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
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